molecular formula C20H18ClNO4 B15191559 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester CAS No. 138938-21-3

2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester

Cat. No.: B15191559
CAS No.: 138938-21-3
M. Wt: 371.8 g/mol
InChI Key: RROKTZQZGQCAKS-UHFFFAOYSA-N
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Description

2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include furan derivatives with hydroxyl or carbonyl groups.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted chlorophenyl derivatives are the major products.

Scientific Research Applications

2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Furanacetic acid derivatives: Compounds with similar furan ring structures.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group.

    Amino acid derivatives: Compounds with similar amino acid structures.

Uniqueness

The uniqueness of 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

138938-21-3

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]-2-(4-methylanilino)acetate

InChI

InChI=1S/C20H18ClNO4/c1-12-3-9-15(10-4-12)22-18(20(24)25-2)19-16(23)11-17(26-19)13-5-7-14(21)8-6-13/h3-11,18-19,22H,1-2H3

InChI Key

RROKTZQZGQCAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2C(=O)C=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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